molecular formula C17H26N2O3S B4471635 N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE

N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE

Cat. No.: B4471635
M. Wt: 338.5 g/mol
InChI Key: MKKURHNKFLDYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfonamide moiety is added through sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The azepane ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE is unique due to its combination of an azepane ring, phenyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-N-ethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-19(23(21,22)4-2)16-11-9-15(10-12-16)17(20)18-13-7-5-6-8-14-18/h9-12H,3-8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKURHNKFLDYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(AZEPANE-1-CARBONYL)PHENYL]-N-ETHYLETHANE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.